molecular formula C17H20ClF4N7O B12818360 N2-(5-chloro-1-(3-fluoro-1-(oxetan-3-yl)piperidin-4-yl)-1H-pyrazol-4-yl)-N4-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine

N2-(5-chloro-1-(3-fluoro-1-(oxetan-3-yl)piperidin-4-yl)-1H-pyrazol-4-yl)-N4-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine

Cat. No.: B12818360
M. Wt: 449.8 g/mol
InChI Key: PUXPEQJKNAWNQA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(5-chloro-1-(3-fluoro-1-(oxetan-3-yl)piperidin-4-yl)-1H-pyrazol-4-yl)-N4-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through a cyclization reaction. This typically involves the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Substitution Reactions: The pyrazole ring is then subjected to various substitution reactions to introduce the chloro and fluoro substituents. These reactions often require the use of halogenating agents such as N-chlorosuccinimide (NCS) and Selectfluor.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately through a series of reactions starting from a suitable precursor, such as a piperidine derivative. This involves nucleophilic substitution and ring-closing reactions.

    Coupling Reactions: The pyrazole

Properties

Molecular Formula

C17H20ClF4N7O

Molecular Weight

449.8 g/mol

IUPAC Name

2-N-[5-chloro-1-[3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]pyrazol-4-yl]-4-N-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C17H20ClF4N7O/c1-23-15-10(17(20,21)22)4-24-16(27-15)26-12-5-25-29(14(12)18)13-2-3-28(6-11(13)19)9-7-30-8-9/h4-5,9,11,13H,2-3,6-8H2,1H3,(H2,23,24,26,27)

InChI Key

PUXPEQJKNAWNQA-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC=C1C(F)(F)F)NC2=C(N(N=C2)C3CCN(CC3F)C4COC4)Cl

Origin of Product

United States

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